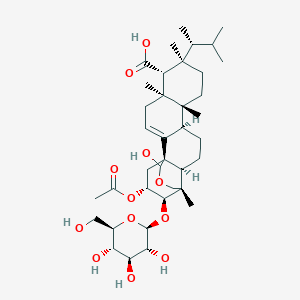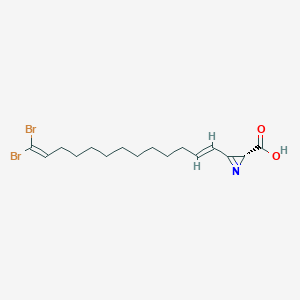![molecular formula C26H20Cl4N2O2 B1262820 methyl N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alaninate](/img/structure/B1262820.png)
methyl N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alaninate is an alanine derivative that is methyl 3-[2-(2,6-dichlorophenyl)quinolin-6-yl]alaninate in which one of the hydrogens attached to the primary amino group is replaced by a 2,6-dichlorobenzyl group. It is a member of quinolines, an alpha-amino acid ester, a dichlorobenzene, a non-proteinogenic amino acid derivative and a secondary amino compound. It derives from a methyl 3-[2-(2,6-dichlorophenyl)quinolin-6-yl]alaninate.
Applications De Recherche Scientifique
Radical Character in Molecular Materials
- Paramagnetic Glassy Molecular Materials : A study by Castellanos et al. (2008) explored the synthesis of novel bis4-(N-carbazolyl)-2,6-dichlorophenylmethyl radicals. These radicals exhibit thermal stability and luminescent properties, which could be significant for applications in molecular electronics and photonics (Castellanos et al., 2008).
Biological Activity of Related Compounds
- Antimicrobial Activity : Research by Desai and Dodiya (2014) highlights the synthesis of quinolone derivatives with potential antimicrobial properties. Some derivatives demonstrated significant activity against various bacterial and fungal strains (Desai & Dodiya, 2014).
Enzymatic Synthesis and Applications
- Enzyme-Catalyzed Production : Park et al. (2005) developed a biocatalytic approach for producing methyl R-(+)-N-(2,6-dimethylphenyl)alaninate, a key intermediate for certain fungicides. This method could be pivotal for sustainable and efficient production of important agricultural chemicals (Park et al., 2005).
Anion Sensing and Binding
- Fluorescent Anion Sensing : A study by Dorazco‐González et al. (2014) on N-methylated derivatives of N,N'-bis(quinolyl)pyridine-2,6-dicarboxamide demonstrated their ability to bind anions in water, a property useful in developing sensors for environmental monitoring (Dorazco‐González et al., 2014).
Synthesis and Structural Characterization
- Novel Compounds Synthesis : Research by Ni et al. (2015) focused on the synthesis and characterization of 3-(2,6-Dichlorobenzyl)-5-methyl-N-nitro-1,3,5-oxadiazinan-4-imine. This work adds to the understanding of the structural and electronic properties of such compounds (Ni et al., 2015).
Photocatalytic Applications
- Photocatalytic Decomposition of Fungicides : Topalov et al. (1999) investigated the photocatalytic decomposition of the fungicide metalaxyl in water, using TiO2. This research is crucial for addressing water contamination and environmental pollution issues (Topalov et al., 1999).
Propriétés
Nom du produit |
methyl N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alaninate |
|---|---|
Formule moléculaire |
C26H20Cl4N2O2 |
Poids moléculaire |
534.3 g/mol |
Nom IUPAC |
methyl 2-[(2,6-dichlorophenyl)methylamino]-3-[2-(2,6-dichlorophenyl)quinolin-6-yl]propanoate |
InChI |
InChI=1S/C26H20Cl4N2O2/c1-34-26(33)24(31-14-17-18(27)4-2-5-19(17)28)13-15-8-10-22-16(12-15)9-11-23(32-22)25-20(29)6-3-7-21(25)30/h2-12,24,31H,13-14H2,1H3 |
Clé InChI |
PWAIQNUMCYWKDB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC1=CC2=C(C=C1)N=C(C=C2)C3=C(C=CC=C3Cl)Cl)NCC4=C(C=CC=C4Cl)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






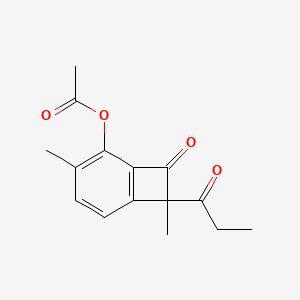
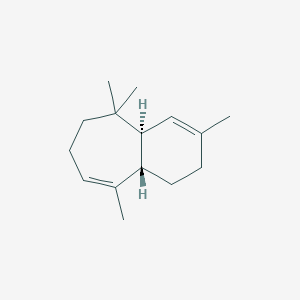

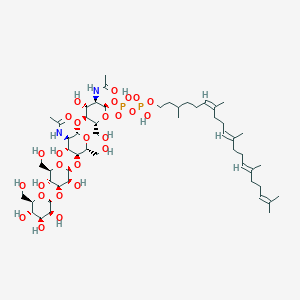

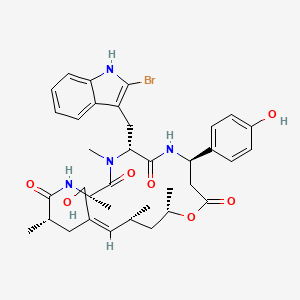

![(7R,13S)-6-[(2S)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B1262749.png)
